Cas no 1898109-44-8 (3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid)

3-(3-メタンスルホニルフェニル)-2,2-ジメチルプロパン酸は、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、メタンスルホニル基とカルボキシル基を有する芳香族骨格を持ち、高い反応性と多様な誘導体化の可能性を提供します。特に医薬品開発分野では、標的分子の修飾や活性最適化に有用なビルディングブロックとして注目されています。本化合物の利点として、優れた化学的安定性、高い純度での合成が可能な点、および官能基の多様性が挙げられます。これらの特性により、創薬研究や精密有機合成におけるキーインターメディエートとしての応用が期待されます。

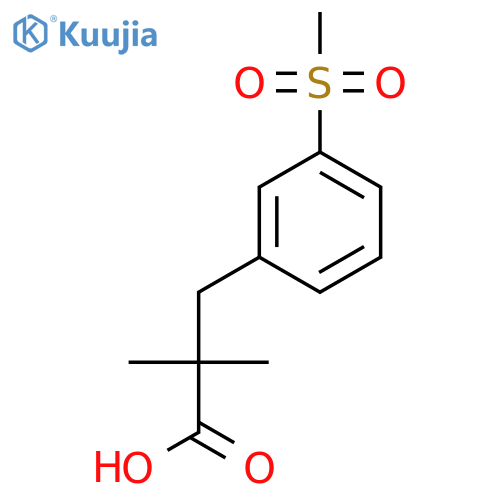

1898109-44-8 structure

商品名:3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid

- EN300-2004801

- 1898109-44-8

-

- インチ: 1S/C12H16O4S/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)17(3,15)16/h4-7H,8H2,1-3H3,(H,13,14)

- InChIKey: XVYHLXVCUSTRBO-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1=CC=CC(=C1)CC(C(=O)O)(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 256.07693016g/mol

- どういたいしつりょう: 256.07693016g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 378

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 79.8Ų

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2004801-0.5g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-0.25g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-0.1g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-0.05g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-5.0g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-2004801-1g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-10g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-2.5g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-2004801-1.0g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-2004801-10.0g |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid |

1898109-44-8 | 10g |

$4236.0 | 2023-06-01 |

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1898109-44-8 (3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量